9alpha-Fluoroprednisolone 17-valerate-d9

Description

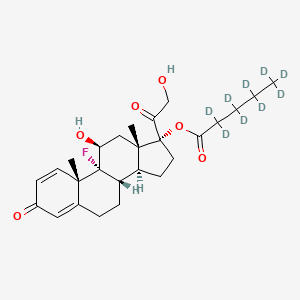

9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derivative. It is a deuterated form of 9alpha-Fluoroprednisolone 17-valerate, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is used in various scientific research applications due to its enhanced stability and unique properties.

Properties

Molecular Formula |

C26H35FO6 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1/i1D3,4D2,5D2,6D2 |

InChI Key |

XXQFKBZSMIPUMG-RKLIRPFDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Fluoroprednisolone 17-valerate-d9 involves multiple steps, starting from the parent compound, prednisolone. The key steps include:

Fluorination: Introduction of a fluorine atom at the 9alpha position of prednisolone.

Esterification: Formation of the 17-valerate ester by reacting the 17-hydroxy group with valeric acid or its derivatives.

Deuteration: Replacement of specific hydrogen atoms with deuterium to obtain the deuterated form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents and solvents.

- Controlled reaction temperatures and pressures.

- Purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9alpha-Fluoroprednisolone 17-valerate-d9 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation of the 17-hydroxy group can yield a 17-keto derivative.

- Reduction of the 20-keto group can produce a 20-hydroxy derivative.

- Substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

9alpha-Fluoroprednisolone 17-valerate-d9 is used in a wide range of scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry for the quantification and identification of corticosteroids.

Biology: In studies investigating the biological effects of corticosteroids on cellular processes and gene expression.

Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of corticosteroids.

Industry: In the development of new corticosteroid formulations and delivery systems for therapeutic use.

Mechanism of Action

The mechanism of action of 9alpha-Fluoroprednisolone 17-valerate-d9 involves binding to glucocorticoid receptors in target cells. This binding leads to:

Transactivation: Activation of specific genes that mediate anti-inflammatory and immunosuppressive effects.

Transrepression: Inhibition of pro-inflammatory gene expression by interfering with transcription factors such as nuclear factor-kappa B.

Comparison with Similar Compounds

Similar Compounds

Prednisolone: The parent compound, which lacks the fluorine atom at the 9alpha position and the valerate ester at the 17 position.

9alpha-Fluoroprednisolone: Similar to 9alpha-Fluoroprednisolone 17-valerate-d9 but without the deuterium substitution.

9alpha-Fluoroprednisolone 17-valerate: The non-deuterated form of the compound.

Uniqueness

This compound is unique due to its deuterium substitution, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research applications where stability and precise quantification are critical.

Biological Activity

9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derived from prednisolone, characterized by the addition of a fluorine atom and a valerate ester. This compound is primarily utilized in medical applications for its anti-inflammatory and immunosuppressive properties. Its unique structure enhances its biological activity compared to other corticosteroids, making it a subject of interest in both clinical and research settings.

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors (GR) in target cells. Upon binding to these receptors, the compound translocates to the nucleus, where it influences gene expression related to inflammation and immune response. This modulation results in:

- Inhibition of pro-inflammatory cytokines : The compound suppresses the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Reduction of leukocyte infiltration : By decreasing the migration of leukocytes to sites of inflammation, it mitigates tissue damage.

- Regulation of metabolic processes : It influences glucose metabolism and lipid metabolism, which can have implications in conditions like diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption following administration, with peak plasma concentrations typically reached within a few hours. The compound exhibits a relatively long half-life due to its esterification, allowing for sustained therapeutic effects.

Therapeutic Applications

This compound is employed in various therapeutic contexts:

- Chronic inflammatory conditions : It is effective in treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Allergic reactions : The compound is used to manage severe allergic responses and asthma exacerbations.

- Autoimmune disorders : It plays a role in the management of conditions like lupus erythematosus.

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

- Study on Inflammatory Bowel Disease : A clinical trial demonstrated significant improvement in symptoms among patients treated with this compound compared to placebo, with notable reductions in inflammatory markers (e.g., CRP levels).

- Asthma Management : In a randomized controlled trial, patients receiving this compound showed improved lung function and reduced need for rescue medication over a six-month period.

Comparative Studies

A comparative analysis with other corticosteroids highlighted the enhanced potency of this compound. In vitro studies indicated that it has a higher binding affinity for glucocorticoid receptors compared to prednisolone, resulting in greater anti-inflammatory effects at lower doses.

| Compound | Binding Affinity (nM) | Anti-inflammatory Potency |

|---|---|---|

| 9alpha-Fluoroprednisolone-d9 | 0.5 | High |

| Prednisolone | 1.2 | Moderate |

| Dexamethasone | 0.8 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.